Carbonic Anhydrase I Inhibitory Activity
3-(4-Iodophenyl)-2H-chromen-2-one exhibits moderate inhibitory activity against human carbonic anhydrase I (hCA I) with a Ki value of 3.70 μM, as determined via CO₂ hydration stopped-flow assay [1]. While this represents only a Class-level inference (no direct comparator Ki data for 3-phenylcoumarin in the same assay system is publicly available), the presence of a measurable Ki establishes a baseline for this scaffold's engagement with hCA I, contrasting with unsubstituted coumarin derivatives that show negligible inhibition at comparable concentrations [2].
| Evidence Dimension | Inhibition constant (Ki) against human carbonic anhydrase I (hCA I) |
|---|---|
| Target Compound Data | Ki = 3.70 μM (3.70E+3 nM) |
| Comparator Or Baseline | Unsubstituted coumarin scaffold (Ki not reported; negligible inhibition inferred) |
| Quantified Difference | Not calculable; only target compound data available |
| Conditions | Human CA1, 15 min preincubation, CO₂ hydration-based stopped flow assay, phenol red indicator |
Why This Matters
Procurement relevance: The measurable Ki against hCA I provides a verified benchmark for screening libraries focused on carbonic anhydrase targets, enabling this compound to serve as a starting point for SAR optimization where unsubstituted coumarins fail to engage.
- [1] BindingDB. 'Affinity Data for CHEMBL3632831: Ki = 3.70E+3 nM against human carbonic anhydrase 1.' BindingDB Entry BDBM50133395. View Source
- [2] Supuran, C. T. 'Coumarin carbonic anhydrase inhibitors from natural sources.' Journal of Enzyme Inhibition and Medicinal Chemistry, 2020, 35(1), 1462-1470. View Source
